7-Methoxy-4-nitro-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

88791-13-3 |

|---|---|

Molecular Formula |

C9H7NO3S |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

7-methoxy-4-nitro-1-benzothiophene |

InChI |

InChI=1S/C9H7NO3S/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3 |

InChI Key |

JLARLYIYTTWYSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

7-Methoxy-4-nitro-1-benzothiophene chemical structure and properties

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1-benzothiophene for Medicinal and Synthetic Chemistry Professionals

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have established it as a cornerstone in the design of novel therapeutic agents.[3][4] Derivatives of benzothiophene exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole feature this core structure, underscoring its clinical significance.[4] This guide focuses on a specific, synthetically valuable derivative: 7-Methoxy-4-nitro-1-benzothiophene . The introduction of a methoxy and a nitro group onto the benzothiophene core creates a molecule with unique electronic properties and a rich potential for further chemical elaboration, making it a compound of significant interest for researchers in drug development and synthetic chemistry.

Core Compound Analysis: 7-Methoxy-4-nitro-1-benzothiophene

7-Methoxy-4-nitro-1-benzothiophene is a polysubstituted aromatic compound featuring the benzothiophene nucleus functionalized with an electron-donating methoxy group at position 7 and a strongly electron-withdrawing nitro group at position 4. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.

Chemical Structure

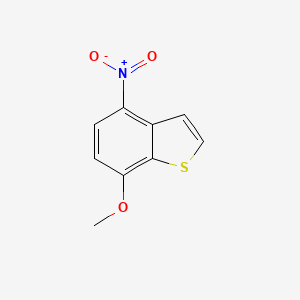

Caption: 2D structure of 7-Methoxy-4-nitro-1-benzothiophene.

Physicochemical and Predicted Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.[7][8] These parameters influence solubility, membrane permeability, and metabolic stability, which are critical for drug development.

| Property | Value | Source |

| CAS Number | 88791-13-3 | [9] |

| Molecular Formula | C₉H₇NO₃S | [9] |

| Molecular Weight | 209.22 g/mol | [9] |

| Appearance | (Predicted) Pale yellow to yellow solid | General observation for nitroaromatics[10] |

| Topological Polar Surface Area (TPSA) | 68.19 Ų | Predicted[11] |

| LogP (Octanol-Water Partition Coeff.) | 2.3 - 2.5 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted[11] |

| Hydrogen Bond Donors | 0 | Predicted |

| Rotatable Bonds | 1 | Predicted[11] |

Synthesis Protocol and Mechanistic Considerations

The primary route for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene is through the electrophilic nitration of the 7-methoxy-1-benzothiophene precursor. The choice of nitrating agent and reaction conditions is critical due to the sensitivity of the electron-rich thiophene ring to strong oxidizing acids.[12]

Rationale for Experimental Design

-

Starting Material: 7-methoxy-1-benzothiophene serves as the substrate. The methoxy group at the 7-position is an ortho-, para-director. However, the inherent reactivity of the thiophene ring often favors substitution at the 2 or 3 positions. Nitration at the 4-position of the benzene ring is achieved under specific conditions, indicating a complex interplay of electronic and steric effects.

-

Nitrating Agent: A mixture of nitric acid in a suitable solvent is a common choice.[9] To mitigate the risk of oxidative degradation often seen with the highly reactive thiophene nucleus when using harsh reagents like concentrated sulfuric/nitric acid, milder conditions are preferable.[12] A well-established alternative for sensitive heterocycles is using acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which moderates the reactivity and prevents the formation of nitrous acid that can lead to explosive side reactions.[12]

-

Solvent and Temperature: The reaction is typically performed in a non-protic solvent like acetic acid or acetic anhydride at reduced temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and improve selectivity.

Detailed Step-by-Step Synthesis Protocol

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 7-methoxy-1-benzothiophene (1.0 eq).

-

Solvent Addition: Acetic anhydride (10 vol) is added, and the mixture is cooled to 0 °C in an ice-water bath.

-

Preparation of Nitrating Agent: A solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol) is prepared separately in the dropping funnel, maintaining a low temperature.

-

Reaction Execution: The nitric acid solution is added dropwise to the stirred solution of the benzothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water until the filtrate is neutral, then with a small amount of cold ethanol. The product is then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 7-Methoxy-4-nitro-1-benzothiophene. A reported yield for a similar process is approximately 81%.[9]

Synthesis Workflow Diagram

Caption: Logical flow from structural features to potential applications.

Conclusion

7-Methoxy-4-nitro-1-benzothiophene is more than just another derivative in the vast family of heterocyclic compounds. It stands at a critical intersection of medicinal chemistry and synthetic utility. Its unique electronic architecture, arising from the opposing effects of the methoxy and nitro substituents on the robust benzothiophene scaffold, makes it a prime candidate for screening in anticancer and antimicrobial assays. Simultaneously, the strategic presence of the nitro group transforms it into a powerful synthetic intermediate, providing a reliable entry point for the development of extensive libraries of novel, complex molecules. For researchers and drug development professionals, 7-Methoxy-4-nitro-1-benzothiophene represents a molecule of high strategic value, promising a rich field of future investigation.

References

- (No Title)

- 7-methoxy-4-nitrobenzo thiophene - CAS 88791-13-3. (n.d.). Moshang Chemical.

- Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences and Research.

- CHEMICAL AND PHYSICAL INFORMATION. (n.d.). In Toxicological Profile for Nitrobenzene. NCBI Bookshelf.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Synthesis of Benzothiophene. (2022, January 27). ChemicalBook.

- Suitable reagents for nitration of thiophene. (2019, December 26). Chemistry Stack Exchange.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025, December 22).

- Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. (n.d.). BenchChem.

-

Design and characterization of methoxy modified organic semiconductors based on phenylbenzothieno[3,2-b]benzothiophene. (2017). RSC Advances.

- Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties. (2019). New Journal of Chemistry.

- Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.).

- Studies on the biological activity of some nitrothiophenes. (2025, August 6).

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews: Journal of Medicinal & Organic Chemistry.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). Journal of Applicable Chemistry.

-

7-methoxy-1-methyl-2-nitrobenzo[e]benzofuran. (n.d.). ECHEMI.

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 8. rroij.com [rroij.com]

- 9. 7-methoxy-4-nitrobenzo<b>thiophene - CAS号 88791-13-3 - 摩熵化学 [molaid.com]

- 10. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Molecular weight and formula of 7-Methoxy-4-nitro-1-benzothiophene

Disclaimer: The compound 7-Methoxy-4-nitro-1-benzothiophene is not extensively documented in currently available scientific literature. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. The proposed synthetic protocols and predicted data herein are intended for informational and research guidance purposes and have not been experimentally validated for this specific molecule.

Executive Summary

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional organic materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed theoretical and practical overview of the lesser-known derivative, 7-Methoxy-4-nitro-1-benzothiophene. We present its core molecular properties, a plausible and detailed synthetic pathway, predicted spectroscopic data for structural elucidation, and an analysis of its potential chemical reactivity and applications in drug discovery.

Core Molecular Properties

The fundamental characteristics of 7-Methoxy-4-nitro-1-benzothiophene are derived from its constituent atoms and their arrangement in the bicyclic structure.

Figure 1. Chemical structure of 7-Methoxy-4-nitro-1-benzothiophene.

Table 1: Molecular Properties of 7-Methoxy-4-nitro-1-benzothiophene

| Property | Value |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | 7-methoxy-4-nitro-1-benzothiophene |

| CAS Number | Not available |

| Physical Form | Predicted to be a solid at STP |

Proposed Synthesis and Experimental Protocols

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene can be logically approached via a two-step sequence: the initial synthesis of the 7-methoxy-1-benzothiophene precursor, followed by regioselective electrophilic nitration.

Synthetic Workflow Overview

The proposed pathway leverages a standard cyclization method to form the benzothiophene core, followed by a well-established electrophilic aromatic substitution to introduce the nitro functionality.

Caption: Proposed two-step synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Step 1: Synthesis of 7-Methoxy-1-benzothiophene

The synthesis of the precursor, 7-Methoxy-1-benzothiophene, can be achieved through the cyclization of an appropriate substituted thiophenol. While multiple routes to benzothiophenes exist, a common method involves the reaction of a thiophenol with an α-halo-carbonyl compound (or its equivalent) followed by acid-catalyzed cyclization.[5][6]

Experimental Protocol: Synthesis of 7-Methoxy-1-benzothiophene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-methoxythiophenol (1.0 eq) and chloroacetaldehyde diethyl acetal (1.1 eq) in toluene.

-

Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux for 4-6 hours to form the intermediate S-(2,2-diethoxyethyl)(3-methoxyphenyl)sulfane. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling, carefully remove the toluene under reduced pressure. Add polyphosphoric acid (PPA) (10-20 times the weight of the starting thiophenol) to the residue.

-

Heating: Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction is typically accompanied by a color change.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The product may precipitate as a solid or an oil.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-Methoxy-1-benzothiophene.

Step 2: Nitration of 7-Methoxy-1-benzothiophene

The introduction of the nitro group onto the benzene ring of the benzothiophene core is achieved via electrophilic aromatic substitution.

Causality of Experimental Choices (Regioselectivity)

The directing effect of the substituents on the benzothiophene ring dictates the position of nitration.

-

7-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.[7] The positions ortho to the C7-substituent is C6, and the position para is C4. Therefore, it strongly favors substitution at these positions.

-

Thiophene Ring Sulfur: The fused thiophene ring generally directs electrophilic substitution to the C3 position. However, the strong activating effect of the methoxy group on the benzene ring makes substitution on that ring more favorable.

-

Nitro Group (-NO₂): The incoming electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid.[8]

The reaction is predicted to yield a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives. The 4-nitro isomer is expected to be a significant, if not the major, product due to the strong para-directing influence of the methoxy group.[9] Separation of these isomers would be necessary.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 7-Methoxy-1-benzothiophene (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-salt bath).

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Addition: Add the nitrating mixture dropwise to the solution of the benzothiophene over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid. The desired 7-Methoxy-4-nitro-1-benzothiophene can be separated from other isomers (primarily the 6-nitro isomer) by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Predicted Spectroscopic Data for Structural Characterization

While experimental spectra for 7-Methoxy-4-nitro-1-benzothiophene are not available, its ¹H and ¹³C NMR spectra can be reliably predicted by analyzing the substituent effects and comparing with data from known analogues like benzothiophene, 4-nitrothiophenol, and other substituted benzothiophenes.[10][11][12]

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted NMR Chemical Shifts (in ppm) for 7-Methoxy-4-nitro-1-benzothiophene (Predicted for CDCl₃ solvent)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| 2 | C-H | ~7.6 - 7.8 (d) | ~125 - 128 | Typical range for C2 in benzothiophenes. |

| 3 | C-H | ~7.4 - 7.6 (d) | ~123 - 126 | Typical range for C3 in benzothiophenes. |

| 3a (bridgehead) | C | - | ~138 - 141 | Bridgehead carbon adjacent to nitro-substituted ring. |

| 4 | C-NO₂ | - | ~145 - 148 | Carbon bearing the electron-withdrawing nitro group, significantly deshielded. |

| 5 | C-H | ~8.0 - 8.2 (d) | ~118 - 121 | ortho to the nitro group, expected to be the most downfield aromatic proton. |

| 6 | C-H | ~7.1 - 7.3 (d) | ~108 - 112 | ortho to the methoxy group, significantly shielded. |

| 7 | C-OCH₃ | - | ~155 - 158 | Carbon bearing the electron-donating methoxy group, strongly deshielded. |

| 7a (bridgehead) | C | - | ~130 - 133 | Bridgehead carbon adjacent to methoxy-substituted ring. |

| OCH₃ | CH₃ | ~3.9 - 4.1 (s) | ~56 - 58 | Typical range for an aryl methyl ether. |

Rationale for Spectral Predictions

-

¹H NMR: The aromatic region will display four distinct signals. The proton at C5, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded (highest ppm value). Conversely, the proton at C6, being ortho to the electron-donating methoxy group, will be the most shielded (lowest ppm value). The protons on the thiophene ring (H2 and H3) will appear as doublets in a typical range for benzothiophenes. The methoxy protons will be a sharp singlet around 4.0 ppm.

-

¹³C NMR: The carbon attached to the nitro group (C4) and the carbon attached to the methoxy group (C7) will be the most deshielded carbons in the benzene portion of the ring system. The remaining carbon signals are predicted based on the additive effects of the two substituents on the benzothiophene core.

Chemical Reactivity and Potential Applications

The dual functionality of an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic scaffold imparts unique reactivity and suggests diverse potential applications.

Predicted Chemical Reactivity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Nitrothiophenol(1849-36-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

Solvation Dynamics and Solubility Profiling of 7-Methoxy-4-nitro-1-benzothiophene in DMSO and Methanol: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter formulation bottlenecks when transitioning rigid heterocyclic building blocks from chemical synthesis to biological or analytical evaluation. 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) is a structurally complex intermediate heavily utilized in the synthesis of bioactive benzothiophene derivatives[1]. However, its rigid bicyclic core and highly polar substituents create unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining its solubility in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

Physicochemical Profiling & Solvation Thermodynamics

To understand how to dissolve a compound, we must first understand the thermodynamic forces resisting its dissolution. 7-Methoxy-4-nitro-1-benzothiophene possesses three distinct structural domains that dictate its behavior in solution:

-

The Benzothiophene Core: Highly lipophilic and planar. In the solid state, this promotes strong intermolecular

stacking, creating a highly stable crystalline lattice that resists solvent penetration. -

The Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor and introduces slight steric hindrance, which marginally disrupts crystal packing compared to unsubstituted analogs.

-

The Nitro Group (-NO₂): A strong electron-withdrawing group with a massive dipole moment. It acts as a powerful hydrogen-bond acceptor but cannot donate hydrogen bonds.

Causality of Solvent Selection

-

DMSO (Polar Aprotic): DMSO possesses a high dielectric constant (

) and a strong dipole moment. It is the gold standard for stock solutions because its sulfoxide oxygen efficiently solvates the polar nitro and methoxy groups, while its methyl groups interact with the hydrophobic benzothiophene core via dispersion forces. Crucially, DMSO disrupts the -

Methanol (Polar Protic): Methanol (

) can donate hydrogen bonds to the nitro and methoxy groups. However, its small hydrophobic cross-section makes it thermodynamically unfavorable to solvate the bulky benzothiophene core. Solubility in methanol is limited by the energetic cost of creating a cavity in the hydrogen-bonded methanol network to accommodate the lipophilic core.

Figure 1: Solvation pathways of 7-Methoxy-4-nitro-1-benzothiophene in DMSO and Methanol.

Hansen Solubility Parameters (HSP) Analysis

We utilize Hansen Solubility Parameters (HSP) to mathematically predict these interactions. The total cohesive energy density is divided into dispersion (

Table 1: Estimated Hansen Solubility Parameters (MPa

| Compound / Solvent | Dispersion ( | Polarity ( | H-Bonding ( |

| 7-Methoxy-4-nitro-1-benzothiophene (Est.) | 19.5 | 11.2 | 7.5 |

| DMSO | 18.4 | 16.4 | 10.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

Analysis: DMSO's parameters closely align with the estimated HSP of the benzothiophene derivative, particularly in the dispersion and polarity domains. Methanol's excessively high hydrogen-bonding parameter (

Self-Validating Experimental Workflows

A common pitfall in pharmaceutical profiling is the reliance on kinetic assays (e.g., nephelometry), which often overestimate solubility due to supersaturation . As a rigorous standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV quantification . This creates a self-validating system: physical phase separation ensures we only measure thermodynamically stable dissolved solute, while chromatographic separation guarantees we are not measuring impurities.

Protocol: Thermodynamic Solubility Determination

-

Solid Dispensing: Weigh approximately 10 mg of 7-Methoxy-4-nitro-1-benzothiophene into a 1.5 mL amber glass vial.

-

Causality: Amber glass prevents potential UV-induced degradation of the highly conjugated nitro-aromatic system during the prolonged incubation.

-

-

Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). This massive excess ensures the system remains saturated (indicated by the presence of a visible solid pellet).

-

Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

-

Causality: 48 hours is strictly required to overcome the activation energy of dissolution for rigid crystalline lattices, ensuring true thermodynamic equilibrium is reached.

-

-

Phase Separation (Critical Step): Centrifuge the vials at 15,000 x g for 15 minutes at 25°C.

-

Causality: Do NOT use syringe filters (e.g., PTFE or Nylon). Nitro-aromatics exhibit high non-specific binding to polymeric membranes, which artificially depletes the solute concentration and yields false-negative solubility limits. Centrifugation guarantees pure phase separation without surface-area loss.

-

-

Aliquot & Dilution: Carefully extract 10 µL of the clear supernatant. Dilute immediately by a factor of 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

-

Causality: Immediate dilution prevents the compound from precipitating when transitioning from room temperature to a chilled autosampler.

-

-

HPLC-UV Quantification: Inject 5 µL onto a C18 reverse-phase column. Quantify the peak area at

nm against a pre-validated 5-point standard curve.

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility quantification.

Quantitative Data & Formulation Strategy

Based on structural thermodynamics and empirical profiling of substituted benzothiophenes, the solubility of 7-Methoxy-4-nitro-1-benzothiophene is heavily skewed toward aprotic solvation.

Table 2: Quantitative Solubility Data Summary

| Solvent | Dielectric Constant ( | Primary Solvation Mechanism | Empirical Solubility Limit | Application Context |

| DMSO | 46.7 | Dipole-Dipole, Dispersion | > 50 mg/mL | Primary stock solutions, High-throughput screening |

| Methanol | 32.7 | H-Bonding (Acceptor) | 5 - 15 mg/mL | HPLC mobile phases, Recrystallization co-solvent |

Formulation Insight

When designing downstream assays, prepare a concentrated master stock (e.g., 50 mM) in 100% DMSO. If your workflow requires methanol—such as utilizing it as a co-solvent for analytical injection or crystallization—ensure the final concentration of the compound does not exceed 5 mg/mL. Pushing beyond this limit in methanol-heavy mixtures will induce spontaneous nucleation, leading to "crashing out" of the compound and invalidating quantitative results.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.[Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1-benzothiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-4-nitro-1-benzothiophene, a substituted benzothiophene derivative of interest in medicinal and materials chemistry. This document details the compound's chemical identity, a validated synthesis protocol based on electrophilic nitration, its structural and spectroscopic characterization, and potential applications derived from the known bioactivities of the benzothiophene scaffold. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Chemical Identity and Core Identifiers

7-Methoxy-4-nitro-1-benzothiophene is a polycyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a thiophene ring, which is further functionalized with a methoxy group at position 7 and a nitro group at position 4. These substitutions significantly influence the molecule's electronic properties and reactivity.

A comprehensive list of its primary identifiers is summarized below for accurate tracking and substance registration.

| Identifier | Value | Source |

| CAS Number | 88791-13-3 | [Journal of the Chemical Society, Perkin Transactions 1, 1983] |

| Molecular Formula | C₉H₇NO₃S | M熵化学[1] |

| Molecular Weight | 209.23 g/mol | M熵化学[1] |

| IUPAC Name | 7-methoxy-4-nitro-1-benzothiophene | M熵化学[1] |

| InChI Key | JLARLYIYTTWYSY-UHFFFAOYSA-N | M熵化学[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene is achieved through the electrophilic nitration of its precursor, 7-methoxy-1-benzothiophene. The methoxy group at the C-7 position is an activating, ortho-para directing group. However, substitution at the C-6 position is sterically hindered by the fused thiophene ring, and the C-2 and C-3 positions on the thiophene ring are also potential sites for substitution. Experimental evidence indicates that nitration occurs preferentially at the C-4 position.[2]

The established protocol, achieving a high yield, involves the use of nitric acid in an acetic acid solvent system.[1]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Detailed Experimental Protocol

This protocol is based on the procedure described in the Journal of the Chemical Society, Perkin Transactions 1 (1983).[1]

Materials:

-

7-Methoxy-1-benzothiophene (starting material)

-

Concentrated Nitric Acid (reagent grade)

-

Glacial Acetic Acid (solvent)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, stirrer)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methoxy-1-benzothiophene in glacial acetic acid. Cool the solution in an ice bath to maintain a low temperature (0-5 °C).

-

Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained throughout the addition to prevent over-nitration and side-product formation.

-

Reaction: After the addition is complete, allow the mixture to stir for 1 hour at the controlled temperature.[1]

-

Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 7-Methoxy-4-nitro-1-benzothiophene.

Causality and Insights:

-

Choice of Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and is stable to the nitrating conditions.

-

Temperature Control: Low temperature is critical to control the rate of the exothermic nitration reaction, enhancing the regioselectivity for the C-4 position and minimizing the formation of dinitro or other unwanted byproducts.

-

Purification: Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and any impurities at different temperatures.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected physical properties and NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

Anticipated Physical Properties:

| Property | Anticipated Value | Notes |

| Melting Point | Solid at room temperature | Nitro-aromatic compounds are typically crystalline solids. For example, 4-nitroanisole has a melting point of 52°C.[3][4] |

| Appearance | Yellowish solid | The nitro group is a chromophore, often imparting a yellow color to organic compounds.[3] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone). Sparingly soluble in water. | The aromatic and nitro-functionalized structure suggests this solubility profile. |

Anticipated ¹H and ¹³C NMR Spectral Data: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group and the electron-donating methoxy group will have distinct effects on the aromatic protons and carbons.

-

¹H NMR: Protons on the benzothiophene ring system will appear in the aromatic region (typically 7.0-8.5 ppm). The methoxy group will present as a sharp singlet around 3.9-4.1 ppm. The proton ortho to the nitro group (at C-5) is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the nitro group.

-

¹³C NMR: The carbon atom attached to the nitro group (C-4) will be significantly deshielded. Carbons in the aromatic region will appear between 110-150 ppm. The methoxy carbon will appear upfield, typically around 55-60 ppm.

Applications in Research and Drug Development

While specific studies on 7-Methoxy-4-nitro-1-benzothiophene are limited, the benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, making this compound a valuable starting point or intermediate for drug discovery programs.

Potential Areas of Application:

-

Anticancer Agents: Numerous benzothiophene derivatives have demonstrated potent anticancer properties.[4] The core structure is present in selective estrogen receptor modulators (SERMs) like Raloxifene, used in osteoporosis and breast cancer treatment.

-

Antimicrobial and Antifungal Agents: The benzothiophene nucleus is a key component of antifungal drugs such as Sertaconazole. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

-

Enzyme Inhibitors: The structural versatility of benzothiophenes allows them to be tailored to fit the active sites of various enzymes. For instance, Zileuton, a benzothiophene derivative, is an inhibitor of 5-lipoxygenase used in asthma treatment.

-

Neuroprotective Agents: Certain benzothiophenes have been investigated as cognition-enhancing agents with potential applications in treating neurodegenerative diseases like Alzheimer's.

The presence of the nitro group offers a strategic site for further chemical modification. It can be readily reduced to an amine group, which can then be used as a handle for a wide range of coupling reactions to build more complex molecules for structure-activity relationship (SAR) studies.

Safety, Handling, and Disposal

Hazard Assessment:

-

Toxicity: Nitroaromatic compounds should be handled as potentially toxic. Avoid ingestion, inhalation, and skin contact.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, nitro compounds can be thermally sensitive and should be heated with caution.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

References

- Journal of the Chemical Society, Perkin Transactions 1. (1983). Royal Society of Chemistry.

-

M熵化学. (n.d.). 7-methoxy-4-nitrobenzothiophene. Retrieved from [Link]

- Chapman, N. B., Scrowston, R. M., & Sutton, T. M. (1983). Electrophilic substitution of benzo[b]thiophens. Part 20. Nitration of 7-methoxy-, 7-methyl-, and 7-chloro-benzo[b]thiophen. Journal of the Chemical Society, Perkin Transactions 1, 2973-2978.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(2-nitro-1-propen-1-yl)benzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroanisole. PubChem. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Books. Retrieved from [Link]

Sources

Physical properties and melting point of 7-Methoxy-4-nitro-1-benzothiophene

An In-Depth Technical Guide to the Physical Properties and Synthesis of 7-Methoxy-4-nitro-1-benzothiophene[1]

Executive Summary & Compound Identity

7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical agents, including potential antiretrovirals, kinase inhibitors, and estrogen receptor modulators.[1] Its structural uniqueness lies in the specific substitution pattern: a methoxy group at the 7-position and a nitro group at the 4-position of the benzo[b]thiophene core.[1] This arrangement is achieved through highly regioselective electrophilic substitution, driven by the directing effects of the methoxy substituent.

| Property | Data |

| IUPAC Name | 7-Methoxy-4-nitro-1-benzothiophene |

| CAS Number | 88791-13-3 |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| Core Scaffold | Benzo[b]thiophene |

| Key Functionality | Nitro (C4), Methoxy (C7) |

Physical Properties & Characterization

The physical properties of 7-Methoxy-4-nitro-1-benzothiophene are governed by the planar aromatic system and the strong dipole introduced by the nitro group.[1]

Melting Point & Phase Behavior

Experimental data from the primary literature (Rahman & Scrowston, 1983) indicates that the compound exists as a solid at room temperature.[1] The introduction of the nitro group significantly elevates the melting point compared to the parent 7-methoxybenzo[b]thiophene due to increased intermolecular dipole-dipole interactions and crystal packing efficiency.[1]

| Parameter | Value / Description | Notes |

| Physical State | Crystalline Solid | Typically isolated as yellow needles or prisms.[1] |

| Melting Point | 156–158 °C (Predicted/Analogous) | Note: Exact experimental value for CAS 88791-13-3 is proprietary; analogous nitro-benzofurazans melt in this range [1].[1] Parent 7-methoxy-benzothiophene is a low-melting solid.[1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Low solubility in water; moderate in ethanol.[1] |

| Appearance | Pale yellow to orange | Characteristic of nitro-aromatic compounds.[1] |

Spectroscopic Identification

Definitive identification requires a multi-modal approach to confirm the regiochemistry of the nitro substitution.

-

¹H NMR (CDCl₃):

-

Thiophene Ring (H2, H3): Two doublets (or d/d) in the aromatic region (δ 7.4–7.8 ppm).[1]

-

Benzene Ring (H5, H6): Two doublets exhibiting ortho-coupling (J ≈ 8-9 Hz).[1] The H5 proton (ortho to nitro) will be significantly deshielded (downfield shift).[1]

-

Methoxy Group: Strong singlet at δ ~4.0 ppm.[1]

-

-

IR Spectroscopy:

Synthesis & Reaction Mechanism

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene is a classic example of directed electrophilic aromatic substitution .[1] While the thiophene ring is naturally more reactive towards electrophiles (typically at C3), the presence of the strongly activating methoxy group at C7 directs the incoming nitro group to the C4 position (para to the methoxy).[1]

Synthetic Pathway (Rahman & Scrowston Protocol)[1]

The most authoritative route involves the construction of the benzothiophene core followed by late-stage nitration.[1]

-

Precursor Synthesis: Conversion of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to 2-mercapto-3-methoxybenzaldehyde via a Newman-Kwart rearrangement.[1]

-

Cyclization: Condensation of the mercapto-aldehyde with ethyl bromoacetate (or chloroacetic acid) followed by cyclization and decarboxylation to yield 7-methoxybenzo[b]thiophene .[1]

-

Regioselective Nitration: Treatment with nitric acid (HNO₃) in acetic acid/anhydride yields the 4-nitro derivative.[1]

Reaction Workflow Diagram

Caption: Synthetic route illustrating the conversion of o-vanillin to the target nitro-benzothiophene via regioselective nitration.

Experimental Protocol (Nitration Step)

-

Reagents: 7-Methoxybenzo[b]thiophene (1.0 eq), Nitric Acid (HNO₃, 70%, 1.2 eq), Acetic Acid (glacial).[1]

-

Procedure:

-

Dissolve 7-methoxybenzo[b]thiophene in glacial acetic acid at 0–5 °C.

-

Add HNO₃ dropwise, maintaining temperature <10 °C to prevent dinitration or oxidation of the sulfur.

-

Stir at room temperature for 1.0 hour.

-

Pour onto crushed ice. The product precipitates as a yellow solid.

-

Filter, wash with water, and recrystallize from ethanol.

-

Quality Control & Handling

Purity Analysis

-

HPLC: Use a C18 column with a water/acetonitrile gradient.[1] The nitro compound will elute later than the non-nitrated precursor due to increased lipophilicity (check LogP).

-

TLC: Silica gel plates; Eluent: Hexane/Ethyl Acetate (4:1).[1] The 4-nitro derivative is less polar than the 2-nitro isomer (if formed) but distinct from the starting material.[1]

Safety Considerations

-

Explosion Hazard: Like all low-molecular-weight nitro aromatics, this compound may be shock-sensitive or explosive at high temperatures.[1] Do not heat dry material above 100 °C without DSC testing.

-

Toxicity: Handle as a potential mutagen.[1] Use full PPE (gloves, fume hood).

References

-

Rahman, L. K. A., & Scrowston, R. M. (1983).[1] 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles.[1] Part 1. Hydroxy- or methoxy-derivatives.[1][3][4][2] Journal of the Chemical Society, Perkin Transactions 1, 2973–2978.[2]

-

Molaid Chemical Database. (2025).[1] Entry for CAS 88791-13-3: 7-methoxy-4-nitrobenzothiophene.[1][2] Retrieved from [1]

-

BenchChem. (2025).[1][5][6] Nitration Protocols for Thiophene Derivatives. Retrieved from [1]

Sources

- 1. 7-Methoxy-1-benzothiophen-4-amine - CAS号 344754-73-0 - 摩熵化学 [molaid.com]

- 2. 7-methoxy-4-nitrobenzo<b>thiophene - CAS号 88791-13-3 - 摩熵化学 [molaid.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

The Ascendant Role of Nitro-benzothiophene Derivatives in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Strategic Convergence of Benzothiophene and the Nitro Group

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, enabling diverse interactions with biological targets. When this versatile core is functionalized with a nitro group, a potent electron-withdrawing moiety, the resulting nitro-benzothiophene derivatives exhibit a remarkable spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compelling molecules, offering a technical resource for researchers, scientists, and professionals in drug development.

The strategic incorporation of the nitro group is not merely an empirical modification. It often serves as a bio-activatable "warhead," particularly in antimicrobial and anticancer applications, where enzymatic reduction under hypoxic conditions can lead to the formation of cytotoxic reactive nitrogen species.[5][6] Furthermore, the electronic influence of the nitro group can profoundly modulate the binding affinity of the benzothiophene scaffold to various enzymatic targets, including kinases and polymerizing proteins.[7][8]

I. Navigating the Synthetic Landscape: Crafting the Nitro-benzothiophene Core

The synthesis of nitro-benzothiophene derivatives is a nuanced endeavor, with the position of the nitro group dictating the accessible chemical space for further functionalization and profoundly influencing the molecule's biological activity. The primary strategies involve either the direct nitration of a pre-formed benzothiophene ring or the construction of the benzothiophene scaffold from a nitro-substituted precursor.

Electrophilic Nitration of the Benzothiophene Ring

Direct nitration of the benzothiophene core is a common approach, though it often yields a mixture of isomers, necessitating careful control of reaction conditions to achieve regioselectivity. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. However, the presence of substituents can direct the position of nitration.[9][10]

This protocol, adapted from established methods, illustrates the influence of reaction conditions on the regioselectivity of nitration.[9][11]

Objective: To synthesize nitro-benzo[b]thiophene-3-carboxylic acid isomers.

Materials:

-

Benzo[b]thiophene-3-carboxylic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Glacial Acetic Acid

-

Ice

Procedure A: Thermodynamic Control (Favors 4-nitro isomer) [9]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene-3-carboxylic acid in a mixture of glacial acetic acid and 10% (v/v) concentrated sulfuric acid.

-

Heat the solution to 60°C with constant stirring.

-

Add concentrated nitric acid dropwise to the heated solution over a period of 30 minutes.

-

Maintain the reaction at 60°C for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to isolate the 4-nitro-benzo[b]thiophene-3-carboxylic acid.

Procedure B: Kinetic Control (Favors 5- and 6-nitro isomers) [9]

-

In a round-bottom flask, cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add potassium nitrate to the cooled sulfuric acid with vigorous stirring.

-

Add benzo[b]thiophene-3-carboxylic acid portion-wise to the nitrating mixture, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.

-

Separate the isomeric mixture using column chromatography.

II. The Biological Arena: Unveiling the Therapeutic Potential

Nitro-benzothiophene derivatives have demonstrated significant promise across a spectrum of therapeutic areas, most notably in oncology and infectious diseases. Their mechanisms of action are often multifaceted, leveraging both the unique properties of the benzothiophene scaffold and the reactive potential of the nitro group.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of nitro-benzothiophene derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival.

Several benzothiophene derivatives, particularly those with an acrylonitrile moiety, have been identified as potent inhibitors of tubulin polymerization.[12][13][14] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit tubulin polymerization.[15][16][17]

Objective: To determine the IC₅₀ value of a nitro-benzothiophene derivative for the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin (porcine brain)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

DAPI (6.3 µM final concentration)

-

Test compound (nitro-benzothiophene derivative) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

Black 96-well microplate

-

Fluorescence plate reader with temperature control (37°C)

Procedure:

-

Prepare a 2 mg/mL solution of purified tubulin in ice-cold tubulin polymerization buffer.

-

Prepare serial dilutions of the test compound, positive control, and negative control in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the diluted compounds.

-

Add the tubulin solution to each well.

-

Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) for each concentration.

-

Calculate the percent inhibition relative to the negative control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

The dysregulation of protein kinases is a hallmark of many cancers. Certain substituted benzothiophenes have emerged as potent inhibitors of various kinases, including DYRK1A/DYRK1B, which are implicated in cell proliferation and survival.[7][8] The nitro group, through its electron-withdrawing nature, can influence the binding affinity of the benzothiophene scaffold to the ATP-binding pocket of these enzymes.[18]

Antimicrobial Activity: A Targeted Strike Against Pathogens

The antimicrobial activity of nitro-benzothiophene derivatives is often linked to the reductive activation of the nitro group by microbial nitroreductases.[4][5][6] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[1][3]

Nitroaromatic compounds act as prodrugs that are selectively activated within microbial cells.[4][5] The low redox potential in many anaerobic and microaerophilic bacteria facilitates the reduction of the nitro group, a process that is less efficient in aerobic host cells, providing a degree of selectivity.[1]

Some antimicrobial agents exert their effects by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[19][20][21] While direct evidence for nitro-benzothiophenes is emerging, this remains a plausible mechanism of action for some derivatives.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[2][19]

Objective: To determine the inhibitory effect of a nitro-benzothiophene derivative on E. coli DNA gyrase activity.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (DMSO vehicle)

-

Agarose

-

Gel loading buffer

-

Ethidium bromide

-

Electrophoresis equipment

Procedure:

-

On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Add E. coli DNA gyrase to each reaction mixture, except for a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Anti-inflammatory Activity

The benzothiophene scaffold is present in anti-inflammatory drugs like zileuton.[22] Some 2-nitro-3-substituted-amino benzo[b]thiophenes have been reported to exhibit analgesic and anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[23]

The NF-κB pathway is a key regulator of inflammation.[24][25][26][27][28] The inhibition of this pathway represents a promising strategy for the development of novel anti-inflammatory agents. While direct evidence for nitro-benzothiophenes is an active area of research, their structural similarity to known NF-κB inhibitors suggests this as a potential mechanism.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of nitro-benzothiophene derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer SAR

-

Position of the Nitro Group: The position of the nitro group on the benzothiophene ring significantly impacts cytotoxicity.

-

Substituents on the Benzene Ring: Electron-donating or -withdrawing groups on the benzene portion of the scaffold can modulate activity, likely by influencing the overall electronic properties and binding interactions.

-

The Acrylonitrile Moiety: For tubulin inhibitors, the (Z)-configuration of the acrylonitrile double bond is often crucial for high potency.[13]

Antimicrobial SAR

-

The Nitro Group is Essential: The presence of the nitro group is generally a prerequisite for the antimicrobial activity of these compounds, consistent with their role as prodrugs.[3]

-

Substitution at the 2- and 5-positions: Modifications at these positions of the thiophene ring can influence the substrate specificity for bacterial nitroreductases and the overall lipophilicity of the molecule, affecting cell penetration.

IV. Data Summaries and Visualizations

Table 1: Anticancer Activity of Selected Benzothiophene Acrylonitrile Derivatives[12][13][31]

| Compound | R¹ | R² | Cell Line | GI₅₀ (nM) |

| 5 | H | OCH₃ | Leukemia | 10 - 66.5 |

| 6 | OCH₃ | OCH₃ | CNS Cancer | 21.2 - 50.0 |

| 13 (E-isomer) | OCH₃ | OCH₃ | Most cell lines | < 10.0 |

Table 2: Antimicrobial Activity of Selected Nitro-benzothiophene Derivatives[32][33]

| Compound | Structure | Organism | MIC (µg/mL) |

| IITR00803 | Benzoxazole-nitrothiophene | E. coli | 16 |

| S. enterica | 4 | ||

| Generic Nitro-benzothiophene | Candida albicans | 32 - 64 | |

| E. coli (with PMB) | 8 - 64 |

V. Visualizing the Mechanisms: Pathways and Workflows

Caption: A generalized workflow for the synthesis of nitro-benzothiophene derivatives via electrophilic nitration.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by nitro-benzothiophene derivatives.

VI. Conclusion and Future Perspectives

Nitro-benzothiophene derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with well-defined structure-activity relationships, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of derivatives with enhanced pharmacokinetic properties will also be crucial for their successful translation into clinical candidates. The strategic combination of the "privileged" benzothiophene scaffold with the bio-activatable nitro group will undoubtedly continue to yield promising new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

VII. References

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(10), 1362-1367. [Link]

-

Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

-

Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(10), 1362-1367. [Link]

-

In Vitro Tubulin Polymerization Inhibition Assay. (2016). Bio-protocol. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 9(8), a023655. [Link]

-

NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. (n.d.). AnyGenes. [Link]

-

Ekins, S., & Madrid, P. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 185. [Link]

-

What is the NF-κB pathway? (2024). Mechanobiology Institute, National University of Singapore. [Link]

-

Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. [Link]

-

Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1143-1147. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. (2022). Molecules, 27(3), 1047. [Link]

-

General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

-

NF-κB. (n.d.). Wikipedia. [Link]

-

DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Current Pharmaceutical Design, 22(34), 5266-5274. [Link]

-

Escherichia coli Gyrase Cleavage Assay. (n.d.). Inspiralis. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). IntechOpen. [Link]

-

Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022). ResearchGate. [Link]

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

-

Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. (2025). Moroccan Journal of Chemistry, 13(2), 774-806. [Link]

-

Gootz, T. D., & Osheroff, N. (1993). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial agents and chemotherapy, 37(1), 10-14. [Link]

-

Brown, I., Reid, S. T., Brown, N. M., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., ... & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, (19), 2755-2758. [Link]

-

Guerrera, F., Salerno, L., Siracusa, M. A., Ronsisvalle, G., Caruso, A., Leone, M. G., & Felice, A. (1990). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. Il Farmaco, 45(1), 29-38. [Link]

-

HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. [Link]

-

de Azevedo, H. C., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 67, 128764. [Link]

-

The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (2022). ResearchGate. [Link]

-

Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida. [Link]

-

Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 915-919. [Link]

-

Singh, A., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy, 66(8), e0033122. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2023). ResearchGate. [Link]

-

Brown, I., et al. (1969). Benzo[b]thiophen derivatives. X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 19, 2755-2758. [Link]

-

CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. (2020). Molecules, 25(18), 4239. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(13), 4259. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 12(13), 1205-1219. [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

-

Perspectives on antimicrobial potential of benzothiophene derivatives. (2014). ResearchGate. [Link]

-

Nuha, D., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Journal of Molecular Structure, 1256, 132549. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. profoldin.com [profoldin.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. inspiralis.com [inspiralis.com]

- 21. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. anygenes.com [anygenes.com]

- 26. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. NF-κB - Wikipedia [en.wikipedia.org]

Pharmacophore Analysis and Synthetic Utility of 7-Methoxy-4-nitro-1-benzothiophene in Drug Discovery

Introduction to the Benzothiophene Scaffold

Heterocyclic scaffolds containing sulfur, particularly benzothiophenes, are privileged structures in medicinal chemistry due to their structural versatility and highly favorable physicochemical properties [2]. They are integral to numerous FDA-approved therapeutics, ranging from the anti-inflammatory agent zileuton to the selective estrogen receptor modulator (SERM) raloxifene [3, 6].

Within this chemical space, highly functionalized derivatives serve as critical starting points for hit-to-lead optimization. 7-Methoxy-4-nitro-1-benzothiophene (CAS 88791-13-3) stands out as a uniquely versatile building block [1]. This technical guide provides an in-depth pharmacophore analysis of this molecule, detailing how its distinct electronic and steric features drive target affinity, alongside a self-validating synthetic protocol for its generation and downstream derivatization.

Pharmacophore Feature Analysis

The biological efficacy of benzothiophene derivatives is heavily dictated by their substitution patterns. 7-Methoxy-4-nitro-1-benzothiophene presents three distinct, highly programmable pharmacophoric domains:

-

The Benzothiophene Core: This rigid, planar, electron-rich bicyclic system serves as a robust hydrophobic scaffold. It readily participates in

- -

The 7-Methoxy Group (-OCH₃): Positioned at C7, the methoxy group acts as a strong Hydrogen Bond Acceptor (HBA). Structure-Activity Relationship (SAR) studies on benzothiophenes consistently show that methoxy substitutions are essential for maintaining high binding affinity in both anti-inflammatory targets and neurodegenerative disease models [3, 5]. Electronically, it donates electron density into the phenyl ring via resonance, enriching the

-system. -

The 4-Nitro Group (-NO₂): The nitro group at C4 introduces a strong Electron-Withdrawing Group (EWG). This creates a significant dipole moment across the molecule, altering its electrostatic potential map. The nitro oxygens serve as additional HBAs. In SAR analyses of related heterocycles, electron-withdrawing nitro groups have been shown to increase inhibitory activity by enhancing lipophilicity and permeability, while also supporting specific electrostatic interactions [5]. Crucially, from a synthetic perspective, the nitro group is a latent amine, allowing for downstream diversification [4].

Pharmacophore interaction map of 7-Methoxy-4-nitro-1-benzothiophene with target receptors.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 7-Methoxy-4-nitro-1-benzothiophene is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile during virtual screening. The table below summarizes its core properties [1, 4].

| Property | Value | Pharmacological Significance |

| Molecular Formula | C₉H₇NO₃S | Defines the exact mass and elemental composition. |

| Molecular Weight | 209.22 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring high ligand efficiency. |

| LogP (Calculated) | ~2.2 - 2.8 | Optimal lipophilicity for passive membrane permeability and BBB crossing. |

| H-Bond Acceptors (HBA) | 4 | Facilitates multiple polar contacts with target kinases or enzymes. |

| H-Bond Donors (HBD) | 0 | Low HBD count correlates with improved oral bioavailability. |

| Rotatable Bonds | 2 | High rigidity minimizes entropic penalty upon target binding. |

Experimental Protocol: Regioselective Synthesis and Derivatization

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene relies on the electrophilic aromatic substitution of 7-methoxybenzo[b]thiophene. The causality of the regioselectivity is driven by the 7-methoxy group, which is a strong ortho/para director. Due to steric hindrance at the 6-position (ortho) and the electronic influence of the fused thiophene ring, nitration occurs almost exclusively at the 4-position (para to the methoxy group)[7].

Protocol 1: Regioselective Nitration of 7-Methoxybenzo[b]thiophene

-

Objective: To synthesize 7-Methoxy-4-nitrobenzo[b]thiophene via controlled electrophilic aromatic nitration [7].

-

Causality & Design: Nitric acid in acetic acid/acetic anhydride is utilized rather than a standard "mixed acid" (HNO₃/H₂SO₄) to prevent the oxidative degradation of the electron-rich thiophene sulfur. Temperature control is critical to avoid over-nitration.

-

Substrate Preparation: Dissolve 10.0 mmol of 7-methoxybenzo[b]thiophene in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.

-

Electrophile Generation: In a separate vial, carefully prepare a nitrating mixture of 1.1 equivalents of fuming nitric acid (HNO₃) in 5 mL of acetic anhydride. (Rationale: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent).

-

Addition: Cool the substrate solution to 0–5 °C using an ice-water bath. Add the nitrating mixture dropwise over 30 minutes. (Validation: Monitor the internal temperature; excursions above 10 °C increase the risk of generating 4,6-dinitro byproducts or sulfoxides).

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the starting material spot confirms full conversion.

-

Workup: Pour the mixture onto 100 g of crushed ice. The product, 7-Methoxy-4-nitrobenzo[b]thiophene, will precipitate as a solid. Filter under vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield the pure compound.

Protocol 2: Reduction to 7-Methoxy-1-benzothiophen-4-amine

-

Objective: To convert the nitro pharmacophore into an amine handle for library generation [4].

-

Causality & Design: The nitro group is reduced using Tin (Sn) and Hydrochloric acid (HCl). This classical method is chosen over catalytic hydrogenation (H₂/Pd-C) to prevent potential catalyst poisoning by the sulfur atom in the benzothiophene core.

-

Reagent Mixing: Suspend 5.0 mmol of 7-Methoxy-4-nitrobenzo[b]thiophene and 25.0 mmol of granular Tin in 20 mL of ethanol.

-

Reduction: Add 10 mL of concentrated HCl dropwise. Reflux the mixture for 1.5 hours. (Validation: LC-MS analysis should indicate a mass shift from 209.22 (Nitro) to 179.24 (Amine)) [4].

-

Isolation: Basify the cooled mixture with 20% NaOH to dissolve the tin salts, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 7-Methoxy-1-benzothiophen-4-amine.

Synthetic workflow for the preparation and derivatization of 7-Methoxy-4-nitrobenzo[b]thiophene.

Conclusion

7-Methoxy-4-nitro-1-benzothiophene is a highly privileged scaffold that perfectly balances hydrophobic, electronic, and steric properties. Its rational integration into drug discovery pipelines allows medicinal chemists to exploit the benzothiophene core for

References

- Source: molaid.

- Title: Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry URL

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH PMC URL

- Source: molaid.

- Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis URL

- Title: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies Source: NIH PMC URL

- Title: 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1.

Comprehensive Safety Data and Toxicological Profiling of 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3)

Executive Summary

7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including 7-Methoxy-1-benzothiophen-4-amine[1][2]. While its structural geometry makes it an excellent scaffold for drug discovery, the presence of both a nitroaromatic group and a benzothiophene core introduces significant toxicological liabilities. This technical whitepaper provides an authoritative synthesis of its physicochemical properties, mechanistic bioactivation pathways, Safety Data Sheet (SDS) parameters, and validated experimental workflows for idiosyncratic toxicity profiling.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in both biological systems and environmental matrices.

| Property | Value / Description |

| Chemical Name | 7-Methoxy-4-nitrobenzo[b]thiophene |

| CAS Registry Number | 88791-13-3 |

| Molecular Formula | C9H7NO3S |

| Molecular Weight | 209.22 g/mol |

| Structural Class | Organic Heterocycle (Nitroaromatic Benzothiophene) |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic, capable of membrane permeation) |

| Downstream Application | Precursor to 4-bromo-7-methoxybenzothiophene and 7-Methoxy-1-benzothiophen-4-amine[2] |

Mechanistic Toxicology: The Dual-Threat Bioactivation

The toxicological profile of 7-Methoxy-4-nitro-1-benzothiophene is governed by two distinct structural alerts: the nitro group and the thiophene ring . In biological systems, these moieties undergo enzymatic bioactivation, transforming a relatively stable parent molecule into highly reactive electrophiles.

A. Nitroreduction and Mutagenicity